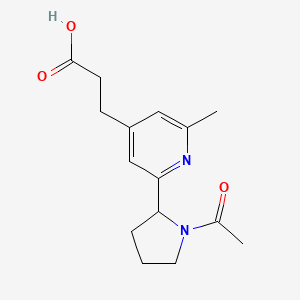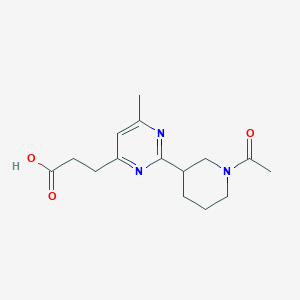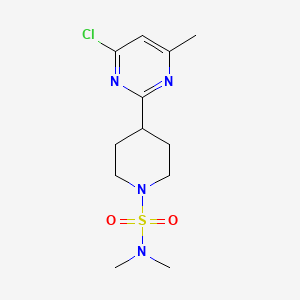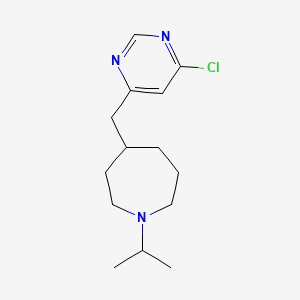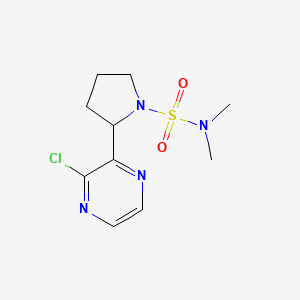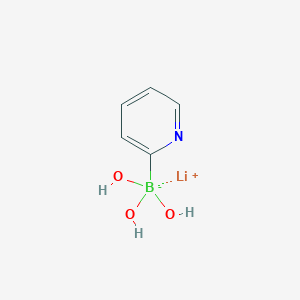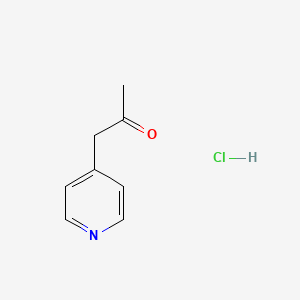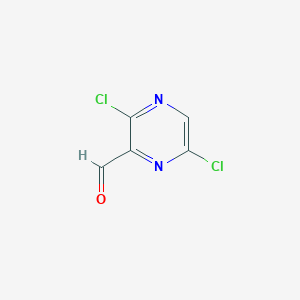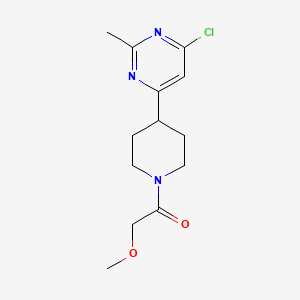
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone
Übersicht
Beschreibung
The compound “1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)ethan-1-one” has the molecular formula C12H16ClN3O and a molecular weight of 253.73 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H16ClN3O .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure, C12H16ClN3O .Wissenschaftliche Forschungsanwendungen
Structural and Electronic Properties
- The compound has been studied for its structural and electronic properties, especially in the context of anticonvulsant drugs. X-ray diffraction data suggest a limited inclination of the phenyl ring, a marked delocalization of the piperidine nitrogen lone pair, and a critical orientation for the piperidine-like group due to this delocalization. These properties are quantified by ab initio molecular-orbital calculations, highlighting its potential applications in drug design (Georges et al., 1989).
Crystal and Molecular Structures
- Investigations into the crystal and molecular structures of related compounds have been reported, offering insights into the molecular conformation and arrangement. This knowledge is essential for understanding how these compounds interact at a molecular level, which is vital for their potential application in pharmaceuticals (Richter et al., 2023).
Synthesis and Pharmacological Evaluation
- Synthesis and pharmacological evaluation of derivatives have been conducted, focusing on their potential as 5-HT1A agonists. This research is crucial for developing new therapeutic agents targeting specific neurological pathways (Dounay et al., 2009).
Molecular Docking and Quantum Chemical Studies
- The compound's derivatives have been subject to molecular docking and quantum chemical studies. These studies aim to predict their inhibition efficiencies in various applications, like corrosion inhibition, thereby extending their utility beyond pharmacological applications (Kaya et al., 2016).
Bioactivity and Crystal Structure
- The bioactivity of related compounds has been explored, along with detailed crystal structure analyses. Such studies are significant for understanding the biological interactions of these compounds and for designing drugs with targeted bioactivities (Xue Si-jia, 2011).
Eigenschaften
IUPAC Name |
1-[4-(6-chloro-2-methylpyrimidin-4-yl)piperidin-1-yl]-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-15-11(7-12(14)16-9)10-3-5-17(6-4-10)13(18)8-19-2/h7,10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGCWVUDXIHONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-1-yl)-2-methoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




